molecular formula C14H13BrClN B8351128 Benzyl-(4-bromo-2-chlorobenzyl)amine

Benzyl-(4-bromo-2-chlorobenzyl)amine

Cat. No. B8351128
M. Wt: 310.61 g/mol
InChI Key: MOWNARJFFWCIPQ-UHFFFAOYSA-N
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Patent
US06369069B1

Procedure details

765 μl of benzylamine are dissolved in 10 ml of THF (anhydrous) and treated with 1.0 g of 4-bromo-1-bromomethyl-2-chlorobenzene at 0° C. and stirred at RT for 4 h. 100 ml of a half-saturated aqueous Na2CO3 solution are then added and the mixture is extracted three times with 100 ml of EA each time. It is dried over MgSO4 and chromatographed on silica gel using DIP. 590 mg of a colorless oil are obtained.
Quantity
765 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]Br)=[C:12]([Cl:18])[CH:11]=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:1]([NH:8][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([Br:9])=[CH:11][C:12]=1[Cl:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
765 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 100 ml of EA each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using DIP

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1=C(C=C(C=C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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